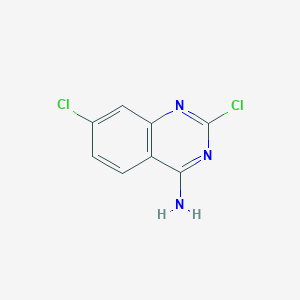

2,7-Dichloroquinazolin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dichloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSMJCRTQBMITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Dichloroquinazolin-4-amine

This guide provides a comprehensive overview of the synthetic pathway for 2,7-dichloroquinazolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The presented methodology is grounded in established chemical principles and supported by analogous procedures found in the scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties. The targeted synthesis of specifically substituted quinazolines, such as 2,7-dichloroquinazolin-4-amine, is therefore of critical importance for the exploration of new drug candidates. This guide will focus on a robust and well-precedented synthetic route to this valuable compound.

Retrosynthetic Analysis and Proposed Pathway

A logical and efficient synthetic strategy for 2,7-dichloroquinazolin-4-amine begins with a readily available starting material, 2-amino-4-chlorobenzoic acid. The overall pathway can be envisioned through a retrosynthetic approach, highlighting the key bond formations and functional group transformations.

Caption: Retrosynthetic analysis of 2,7-dichloroquinazolin-4-amine.

The forward synthesis, therefore, involves three key stages:

-

Cyclization: Formation of the quinazoline-2,4-dione ring system from 2-amino-4-chlorobenzoic acid.

-

Chlorination: Conversion of the dione to the highly reactive 2,4,7-trichloroquinazoline intermediate.

-

Selective Amination: Regioselective nucleophilic aromatic substitution (SNAr) at the C4 position to introduce the primary amine.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the synthesis of 2,7-dichloroquinazolin-4-amine, with explanations for the choice of reagents and conditions.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-chlorobenzoic acid to form the stable quinazoline-2,4-dione ring. This reaction is analogous to the synthesis of the corresponding 7-fluoro derivative.[1]

Caption: Experimental workflow for the synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione.

Experimental Protocol:

-

Suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in water.

-

Add acetic acid to the suspension.

-

Under vigorous stirring, add a solution of sodium cyanate (2.5 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add sodium hydroxide (NaOH) in small portions, ensuring the temperature is controlled.

-

Cool the mixture to room temperature.

-

Carefully add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to approximately 4. Be cautious of foaming.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and air-dry to obtain 7-chloroquinazoline-2,4(1H,3H)-dione. This product is often of sufficient purity for the subsequent step.

Causality of Experimental Choices:

-

Sodium Cyanate: Acts as the source of the C2 carbonyl and N1 nitrogen of the quinazoline ring.

-

Acetic Acid: Facilitates the dissolution of the starting material and provides a mildly acidic environment for the initial reaction.

-

NaOH and HCl: The addition of a strong base followed by acidification is a standard procedure to ensure complete cyclization and then precipitate the dione product.

Step 2: Synthesis of 2,4,7-Trichloroquinazoline

The conversion of the quinazoline-2,4-dione to the corresponding dichloro derivative is a crucial activation step. This is achieved through a chlorination reaction, typically using phosphorus oxychloride (POCl₃).

Caption: Experimental workflow for the synthesis of 2,4,7-trichloroquinazoline.

Experimental Protocol:

-

Combine 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) with an excess of phosphorus oxychloride (POCl₃).

-

Optionally, add a catalytic amount of a high-boiling tertiary amine such as N,N-diethylaniline (1.01 eq).

-

Heat the mixture to reflux and maintain for several hours (e.g., overnight).

-

After cooling, carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice with stirring.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to yield 2,4,7-trichloroquinazoline.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): A common and effective chlorinating agent for converting cyclic amides and ketones to the corresponding chlorides.

-

N,N-diethylaniline: Can act as a catalyst and a scavenger for the HCl generated during the reaction, potentially improving the reaction rate and yield.

-

Reflux: The high temperature is necessary to drive the chlorination reaction to completion.

Step 3: Selective Amination to 2,7-Dichloroquinazolin-4-amine

The final step is the regioselective amination of 2,4,7-trichloroquinazoline. The C4 position is significantly more electrophilic than the C2 position, allowing for selective substitution by an amine nucleophile under controlled conditions.[2]

Caption: Experimental workflow for the selective amination of 2,4,7-trichloroquinazoline.

Experimental Protocol:

-

Dissolve 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add an excess of an ammonia source, such as aqueous ammonia.

-

Heat the reaction mixture at a controlled temperature (e.g., 40-75°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with a suitable solvent and dry to obtain 2,7-dichloroquinazolin-4-amine.

Causality of Experimental Choices:

-

Ammonia: The nucleophile that displaces the chloride at the C4 position.

-

Controlled Temperature: The temperature is kept moderate to ensure selective reaction at the more reactive C4 position and to avoid substitution at the C2 position. Higher temperatures could lead to the formation of the 2,4-diaminoquinazoline byproduct.[2]

-

Solvent: A polar solvent is necessary to dissolve the reactants and facilitate the nucleophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-Amino-4-chlorobenzoic Acid | 7-Chloroquinazoline-2,4(1H,3H)-dione | NaOCN, Acetic Acid, NaOH, HCl | ~80-90% |

| 2 | 7-Chloroquinazoline-2,4(1H,3H)-dione | 2,4,7-Trichloroquinazoline | POCl₃, N,N-diethylaniline | ~70-85% |

| 3 | 2,4,7-Trichloroquinazoline | 2,7-Dichloroquinazolin-4-amine | Ammonia | ~75-90% |

Conclusion

The synthesis of 2,7-dichloroquinazolin-4-amine can be reliably achieved through a three-step sequence starting from 2-amino-4-chlorobenzoic acid. This pathway leverages well-established and understood chemical transformations, ensuring a high degree of predictability and efficiency. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the final selective amination step, to ensure the desired regioselectivity. This guide provides a solid foundation for researchers to produce this valuable intermediate for further exploration in drug discovery and development.

References

-

PubChem. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,7-Dichloroquinazolin-4-amine (CAS No. 111218-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-dichloroquinazolin-4-amine, a key heterocyclic intermediate in medicinal chemistry. This document details its chemical identity, a proposed synthetic pathway based on established methodologies for analogous compounds, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel quinazoline-based therapeutic agents.

Introduction and Chemical Identity

2,7-Dichloroquinazolin-4-amine is a disubstituted quinazoline derivative. The quinazoline scaffold is a prominent pharmacophore found in numerous clinically approved drugs and investigational agents, particularly in the field of oncology. The strategic placement of chloro and amino groups on the quinazoline ring system provides versatile handles for further chemical modifications, making 2,7-dichloroquinazolin-4-amine a valuable building block for the synthesis of diverse compound libraries.

Table 1: Chemical Identity of 2,7-Dichloroquinazolin-4-amine

| Identifier | Value |

| Chemical Name | 2,7-Dichloroquinazolin-4-amine |

| CAS Number | 111218-91-8[1] |

| Molecular Formula | C₈H₅Cl₂N₃[1] |

| Molecular Weight | 214.06 g/mol [1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C(=N2)N)Cl |

| InChI Key | InChI=1S/C8H5Cl2N3/c9-5-2-1-4-6(10)12-8(11)13-7(4)3-5/h1-3H,(H2,11,12,13) |

Synthetic Strategy and Experimental Protocol

A plausible synthetic pathway is outlined below. This proposed synthesis is based on analogous procedures for related compounds.[2]

Proposed Synthetic Pathway

The synthesis can be envisioned in three key stages:

-

Cyclization: Formation of 7-chloroquinazoline-2,4(1H,3H)-dione from 2-amino-4-chlorobenzoic acid.

-

Chlorination: Conversion of the dione to 2,4,7-trichloroquinazoline.

-

Selective Amination: Regioselective substitution of the C4-chloro group with an amino group.

Caption: Proposed synthetic workflow for 2,7-dichloroquinazolin-4-amine.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on similar syntheses and requires experimental validation and optimization.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

-

Rationale: The initial step involves the condensation of an anthranilic acid derivative with a source of carbonyl groups, such as urea, to form the pyrimidinedione ring of the quinazoline system.

-

Procedure:

-

To a flask, add 2-amino-4-chlorobenzoic acid and urea in a 1:2 molar ratio.

-

Heat the mixture, with stirring, to a temperature of 180-200 °C.

-

Maintain the temperature for 2-3 hours, during which the mixture will solidify.

-

Cool the reaction mixture to room temperature and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 7-chloroquinazoline-2,4(1H,3H)-dione.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Step 2: Synthesis of 2,4,7-Trichloroquinazoline

-

Rationale: The hydroxyl groups of the quinazolinedione are converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step activates the 2 and 4 positions for subsequent nucleophilic substitution.

-

Procedure:

-

In a flask equipped with a reflux condenser, suspend 7-chloroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.

-

Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The 2,4,7-trichloroquinazoline will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

Step 3: Synthesis of 2,7-Dichloroquinazolin-4-amine

-

Rationale: The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the C2 position. This regioselectivity allows for the selective introduction of an amino group at the 4-position.

-

Procedure:

-

Dissolve 2,4,7-trichloroquinazoline in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide.

-

Heat the reaction mixture in a sealed vessel to a temperature of 80-100 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Collect the 2,7-dichloroquinazolin-4-amine by filtration, wash with cold solvent, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Physicochemical Properties and Characterization

While extensive experimental data for 2,7-dichloroquinazolin-4-amine is not widely published, the following table summarizes its known identifiers and predicted properties. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Table 2: Physicochemical Properties of 2,7-Dichloroquinazolin-4-amine

| Property | Value/Technique | Rationale/Reference |

| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds. |

| Melting Point | Not reported. Requires experimental determination. | |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | Based on the polarity of the molecule. |

| ¹H NMR | Spectral data not available in searched literature. | Expected signals would include aromatic protons and the amine protons. |

| ¹³C NMR | Spectral data not available in searched literature. | Expected signals would correspond to the eight carbon atoms of the quinazoline core. |

| Mass Spectrometry | Molecular Ion (M+) expected at m/z 213/215/217 due to chlorine isotopes. |

Applications in Drug Discovery

The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors. Numerous approved anti-cancer drugs, such as gefitinib, erlotinib, and afatinib, feature this core structure.[3] These drugs primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).

Caption: Inhibition of EGFR signaling by a hypothetical 2,7-dichloroquinazolin-4-amine derivative.

2,7-Dichloroquinazolin-4-amine serves as a key starting material for the synthesis of such inhibitors. The 4-amino group is crucial for binding to the hinge region of the kinase domain, while the chlorine atoms at the 2 and 7 positions offer vectors for chemical diversification to enhance potency, selectivity, and pharmacokinetic properties.

-

C2-Position: The chlorine at this position can be displaced by various nucleophiles, allowing for the introduction of different side chains that can interact with other regions of the ATP-binding pocket or solvent-exposed areas.

-

C7-Position: Modification at this position can influence the solubility and metabolic stability of the compound. The electronic nature of the substituent at C7 can also modulate the basicity of the quinazoline ring system, which can be important for target engagement.

Derivatives of 2,7-dichloroquinazolin-4-amine are therefore of significant interest for screening against a wide range of protein kinases implicated in cancer and other diseases.

Safety and Handling

Specific safety data for 2,7-dichloroquinazolin-4-amine is not available. However, based on analogous chloro- and amino-substituted aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for related compounds to get a better understanding of the potential hazards.

Conclusion

2,7-Dichloroquinazolin-4-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably approached using established chemical transformations. The strategic positioning of its functional groups makes it an ideal scaffold for the development of novel kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of this compound to aid researchers in its synthesis and application in their drug development programs.

References

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. Available at: [Link]

-

Vazquez-Cervantes, G. I., et al. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available at: [Link]

-

Gaber, M., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1153. Available at: [Link]

-

PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Available at: [Link]

-

SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]

-

Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25481-25494. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,7-Dichloroquinazolin-4-amine: Starting Materials and Strategic Execution

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 2,7-dichloroquinazolin-4-amine serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, where the specific substitution pattern is critical for achieving desired potency and selectivity. This guide provides a comprehensive overview of the primary synthetic routes to 2,7-dichloroquinazolin-4-amine, with a focus on the selection of starting materials and the chemical principles that ensure a robust and reproducible synthesis.

Strategic Overview of Synthetic Pathways

The synthesis of 2,7-dichloroquinazolin-4-amine is most efficiently approached through a multi-step pathway that builds the quinazoline core from a readily available anthranilic acid derivative. The general strategy involves three key transformations:

-

Cyclization: Formation of the quinazoline-2,4-dione scaffold.

-

Chlorination: Conversion of the dione to the highly reactive dichloro intermediate.

-

Selective Amination: Introduction of the amino group at the C4 position.

This approach allows for the systematic installation of the desired functional groups and leverages the inherent reactivity of the quinazoline ring system.

Primary Synthetic Route: A Three-Step Approach

The most logical and widely applicable synthesis commences with 2-amino-4-chlorobenzoic acid. This starting material is commercially available and contains the C7-chloro substituent from the outset, simplifying the synthetic challenge.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-chlorobenzoic acid to form the stable 7-chloroquinazoline-2,4(1H,3H)-dione intermediate. Two common and effective methods for this transformation are the reaction with urea or with sodium cyanate.

-

Causality of Reagent Choice:

-

Urea: Upon heating, urea decomposes to isocyanic acid (HNCO), which is the reactive species. The amino group of the anthranilic acid attacks the isocyanic acid, followed by an intramolecular cyclization and loss of ammonia to form the quinazoline-2,4-dione. This is a cost-effective and straightforward, albeit high-temperature, method.

-

Sodium Cyanate (NaOCN): In an acidic aqueous solution, sodium cyanate generates isocyanic acid in situ under milder conditions than the thermal decomposition of urea.[1] This allows for greater control over the reaction. The subsequent cyclization is typically induced by basification followed by acidification to precipitate the product.[1]

-

Step 2: Synthesis of 2,4,7-Trichloroquinazoline

The conversion of the hydroxyl groups (in the tautomeric dione form) at the C2 and C4 positions to chlorides is a critical activation step. This is achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

-

Causality of Reagent Choice:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful reagent for converting cyclic amides (lactams) and ketones to the corresponding chlorides.[2] The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, facilitating nucleophilic attack by chloride ions.

-

Role of a Base: The reaction is often accelerated by the addition of a tertiary amine, such as N,N-diethylaniline or triethylamine.[1][3] The base serves to neutralize the HCl generated during the reaction and can also catalyze the formation of the reactive phosphate intermediates.

-

Step 3: Selective Amination to 2,7-Dichloroquinazolin-4-amine

The final step is the regioselective nucleophilic aromatic substitution (SNAr) of one of the chloro groups on the 2,4,7-trichloroquinazoline intermediate. The chlorine at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This inherent difference in reactivity allows for selective amination.

-

Causality of Selectivity:

-

Electronic Effects: The pyrimidine ring of the quinazoline is electron-deficient. The nitrogen atom at position 3 exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C4 position than at the more distant C2 position. This makes the C4 carbon a harder electrophilic center and more reactive towards nucleophiles.

-

Reaction Conditions: This selectivity can be precisely controlled by managing the reaction temperature. The more reactive C4 position can be substituted at lower temperatures, while substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.[4]

-

Comparative Analysis of Starting Materials

| Starting Material | Key Intermediates | Advantages | Disadvantages |

| 2-Amino-4-chlorobenzoic Acid | 7-Chloroquinazoline-2,4-dione, 2,4,7-Trichloroquinazoline | Commercially available, C7-Cl is pre-installed, well-established chemistry. | Multi-step process. |

| Veratrole | 3,4-Dimethoxyaniline, Substituted cyano urea | Inexpensive starting material.[5] | Longer synthetic route with more steps (nitration, reduction, urea formation, cyclization, chlorination).[5] Not ideal for the specific target compound. |

| Anthranilic Acid | Quinazoline-2,4-dione, 7-Chloroquinazoline-2,4-dione | Very inexpensive and readily available. | Requires an additional step for the chlorination of the benzene ring, which can lead to isomeric mixtures and purification challenges. |

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous compounds and represent a validated pathway to 2,7-dichloroquinazolin-4-amine.

Protocol 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

-

Reaction Setup: To a suspension of 2-amino-4-chlorobenzoic acid (1.0 eq) in water, add acetic acid.

-

Addition of Cyanate: While stirring vigorously, add a solution of sodium cyanate (2.5 eq) in water dropwise.[1]

-

Basification and Cyclization: Stir the mixture at room temperature for 30 minutes. Add sodium hydroxide (NaOH) in portions while cooling to maintain the temperature.

-

Acidification and Precipitation: Carefully add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. A precipitate will form.

-

Isolation: Filter the solid, wash thoroughly with water, and air-dry to obtain 7-chloroquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2,4,7-Trichloroquinazoline

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0 eq), and an excess of phosphorus oxychloride (POCl₃).[1]

-

Chlorination: Heat the mixture to reflux and maintain for several hours (overnight is common). Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

-

Precipitation: Cautiously pour the residue onto crushed ice with stirring. A solid precipitate of 2,4,7-trichloroquinazoline will form.

-

Isolation and Purification: Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Protocol 3: Synthesis of 2,7-Dichloroquinazolin-4-amine

-

Reaction Setup: Dissolve 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent such as dioxane or THF.

-

Amination: Add a source of ammonia, such as a solution of ammonia in dioxane or aqueous ammonium hydroxide, to the solution at a controlled temperature (e.g., 0-10 °C).

-

Reaction: Allow the reaction to stir at a low temperature, gradually warming to room temperature, while monitoring by TLC. The reaction is typically complete within a few hours.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Isolation and Purification: The crude product can be purified by precipitation upon addition of water, followed by filtration. Further purification can be achieved by column chromatography or recrystallization to yield pure 2,7-dichloroquinazolin-4-amine.

Self-Validating System: Analytical Characterization

To ensure the integrity of the synthesis, each intermediate and the final product should be thoroughly characterized.

| Compound | Analytical Technique | Expected Observations |

| 7-Chloroquinazoline-2,4(1H,3H)-dione | ¹H NMR | Aromatic protons, broad singlets for N-H protons. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass. | |

| 2,4,7-Trichloroquinazoline | ¹H NMR | Characteristic shifts for the aromatic protons in the dichloro-substituted ring. |

| Mass Spectrometry | Isotopic pattern for three chlorine atoms in the molecular ion peak. | |

| 2,7-Dichloroquinazolin-4-amine | ¹H NMR | Appearance of a broad singlet for the -NH₂ group, and shifts in the aromatic protons compared to the trichloro intermediate. |

| ¹³C NMR | Characteristic shifts for the carbon atoms of the quinazoline core. | |

| Mass Spectrometry | Isotopic pattern for two chlorine atoms in the molecular ion peak. | |

| IR Spectroscopy | N-H stretching vibrations for the primary amine. |

Conclusion

The synthesis of 2,7-dichloroquinazolin-4-amine is a well-defined process that relies on fundamental principles of heterocyclic chemistry. The selection of 2-amino-4-chlorobenzoic acid as the starting material provides a direct and efficient route. By carefully controlling the reaction conditions, particularly in the chlorination and selective amination steps, high yields of the desired product can be achieved. The methodologies outlined in this guide are robust and scalable, making them suitable for both academic research and industrial drug development applications.

References

-

Jia, Y. et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available at: [Link]

-

IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available at: [Link]

- Google Patents. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.

-

Baxendale, I. R. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]

-

MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(11), 1349. Available at: [Link]

-

ResearchGate. (2017). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

-

RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26233–26247. Available at: [Link]

-

ResearchGate. (2011). 2-Amino-4-chlorobenzoic acid. Available at: [Link]

-

MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

- Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.

-

Castro, V. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 533. Available at: [Link]

-

Al-Suwaidan, I. A. et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International, 2016, 3956373. Available at: [Link]

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

The Definitive Guide to the Structural Elucidation of 2,7-Dichloroquinazolin-4-amine

This technical guide provides a comprehensive framework for the structural elucidation of 2,7-dichloroquinazolin-4-amine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines a systematic approach to confirming the molecular structure of this target compound, from synthesis to definitive spectroscopic and crystallographic analysis. The methodologies described herein are grounded in established analytical principles, ensuring a self-validating and robust elucidation process.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of intensive research.[1][2][3] The precise substitution pattern on the quinazoline ring is critical to its biological function, necessitating unambiguous structural characterization of any novel analogue. This guide focuses on 2,7-dichloroquinazolin-4-amine, a halogenated quinazoline derivative, presenting a logical workflow for its synthesis and structural verification.

Part 1: Synthesis and Purification

A plausible synthetic route to 2,7-dichloroquinazolin-4-amine is proposed based on established methodologies for related quinazoline compounds.[1][4][5] The synthesis commences with a substituted anthranilic acid, which undergoes cyclization, chlorination, and subsequent amination.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2,7-dichloroquinazolin-4-amine.

Experimental Protocol: Synthesis

-

Cyclization: 2-amino-4-chlorobenzoic acid is refluxed with formamide at approximately 160°C to yield 7-chloroquinazolin-4(3H)-one.[4]

-

Chlorination: The resulting quinazolinone is treated with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) and heated to reflux to produce the key intermediate, 2,4,7-trichloroquinazoline.[6]

-

Amination: The trichloroquinazoline is then subjected to a nucleophilic aromatic substitution reaction with aqueous ammonia. The greater reactivity of the chlorine atom at the C4 position facilitates its selective displacement by the amino group, yielding the final product, 2,7-dichloroquinazolin-4-amine.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a crystalline solid.

Part 2: Spectroscopic Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of 2,7-dichloroquinazolin-4-amine.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Expected Results: The mass spectrum is expected to show a molecular ion peak cluster characteristic of a molecule containing two chlorine atoms. The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1.

| Ion | Expected m/z | Relative Intensity |

| [C₈H₅³⁵Cl₂N₃]⁺ | 213.99 | ~100% |

| [C₈H₅³⁵Cl³⁷ClN₃]⁺ | 215.99 | ~65% |

| [C₈H₅³⁷Cl₂N₃]⁺ | 217.99 | ~10% |

Experimental Protocol:

-

Technique: Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: A dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: The resulting spectrum is analyzed for the molecular ion peak cluster and fragmentation patterns.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Expected Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (amine) | 3400-3250 | Two sharp bands (primary amine) |

| C-H Stretch (aromatic) | 3100-3000 | Medium to weak bands |

| C=N Stretch (quinazoline) | 1630-1610 | Strong, sharp band |

| C=C Stretch (aromatic) | 1600-1450 | Multiple medium to strong bands |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong band |

| C-Cl Stretch | 850-550 | Strong band(s) |

Experimental Protocol:

-

Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The spectrum is interpreted by correlating the absorption bands with the characteristic vibrational frequencies of the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the molecule, including the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectrum (in DMSO-d₆): The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring of the quinazoline core.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.4 | Doublet | ~8.5 |

| H-6 | ~7.6 | Doublet of doublets | ~8.5, ~2.0 |

| H-8 | ~7.8 | Doublet | ~2.0 |

| -NH₂ | ~7.5 | Broad singlet | - |

Rationale: The electron-withdrawing nature of the chlorine atom at C7 and the quinazoline ring system will deshield the aromatic protons. The ortho, meta, and para relationships between the protons will give rise to the predicted splitting patterns.

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~155 |

| C-4a | ~120 |

| C-5 | ~128 |

| C-6 | ~126 |

| C-7 | ~135 |

| C-8 | ~118 |

| C-8a | ~150 |

Rationale: The chemical shifts are predicted based on the electronic environment of each carbon atom. Carbons attached to electronegative atoms (N and Cl) will be shifted downfield.

Experimental Protocol: NMR

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this class of compounds.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Experiments: In addition to standard ¹H and ¹³C NMR, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign all proton and carbon signals and confirm connectivity.

Caption: Workflow for NMR-based structural elucidation.

Part 3: X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional structure of the molecule and to study its crystal packing.

Expected Outcome: Single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of 2,7-dichloroquinazolin-4-amine. It would also reveal intermolecular interactions, such as hydrogen bonding, in the solid state.

Experimental Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Conclusion

The structural elucidation of 2,7-dichloroquinazolin-4-amine requires a systematic and multi-faceted analytical approach. By combining a well-defined synthetic strategy with a suite of powerful spectroscopic techniques (MS, IR, and multi-dimensional NMR) and, ideally, single-crystal X-ray crystallography, the precise molecular architecture of this compound can be unequivocally established. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to confidently characterize this and other novel quinazoline derivatives, paving the way for further investigation into their potential therapeutic applications.

References

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Available at: [Link]

-

4-Amino-7-chloroquinoline. PubChem. Available at: [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

Sources

- 1. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 2. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 3. WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,7-Dichloroquinazolin-4-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2,7-dichloroquinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific isomer, this document synthesizes foundational chemical principles, predictive analysis based on analogous structures, and validated experimental protocols. It is intended to serve as a practical resource for researchers, enabling them to systematically evaluate and understand the solubility of 2,7-dichloroquinazolin-4-amine in a range of organic solvents, thereby accelerating drug discovery and development efforts.

Introduction: The Quinazoline Scaffold and the Imperative of Solubility

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The specific substitution pattern of 2,7-dichloroquinazolin-4-amine offers a unique electronic and steric profile, making it a valuable building block for novel kinase inhibitors and other targeted therapies. However, the successful progression of any such candidate from laboratory synthesis to clinical application is fundamentally dependent on its physicochemical properties, with solubility being a primary hurdle.

Poor solubility can impede synthetic workups, complicate purification, and lead to erroneous results in biological screening assays. Most critically, it can severely limit oral bioavailability, rendering an otherwise potent compound therapeutically ineffective.[1][2] This guide, therefore, addresses the topic of solubility not as a mere physical constant, but as a strategic parameter that must be understood and managed throughout the drug development lifecycle.

Predicted Physicochemical Profile of 2,7-Dichloroquinazolin-4-amine

To understand the solubility of 2,7-dichloroquinazolin-4-amine, we must first consider its molecular structure and the properties it imparts.

-

The Quinazoline Core: The fused aromatic ring system is inherently planar and relatively nonpolar. However, the two nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors and introduce polar character.

-

Dichloro Substitution: The two chlorine atoms at the 2 and 7 positions are electron-withdrawing and increase the molecule's lipophilicity (hydrophobicity). Their presence will generally decrease solubility in polar solvents like water but may enhance it in certain nonpolar organic solvents.

-

The 4-Amine Group: This is the most significant functional group for influencing solubility in protic solvents. The primary amine can act as both a hydrogen bond donor and acceptor. Furthermore, it imparts basicity to the molecule, allowing for salt formation in acidic media, which can dramatically increase aqueous solubility. The basicity of this exocyclic amine is modulated by the electron-withdrawing effect of the chloro-substituted heterocyclic core.

Based on these features, 2,7-dichloroquinazolin-4-amine is predicted to be a weakly basic compound with limited aqueous solubility and a preference for polar aprotic or moderately polar organic solvents that can engage in hydrogen bonding.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational framework for predicting solubility. Solvents are typically categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the 4-amine group, 2,7-dichloroquinazolin-4-amine is expected to exhibit moderate solubility in these solvents. The amine's hydrogens can bond with the solvent's oxygen, and the quinazoline's nitrogens can bond with the solvent's hydroxyl hydrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Dioxane): These solvents are polar but lack hydrogen-donating capabilities. They are excellent hydrogen bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be effective at solvating 2,7-dichloroquinazolin-4-amine. They can accept hydrogen bonds from the 4-amine group and their high polarity can effectively disrupt the crystal lattice of the solid compound. Dioxane is also a noteworthy solvent, often used in reactions involving quinazolines, suggesting it is a good solubilizing agent for this class of compounds.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot participate in hydrogen bonding. The solubility of 2,7-dichloroquinazolin-4-amine is expected to be very low in these solvents. While the dichloro-substituents add some lipophilic character, the polar amine and nitrogen-containing ring system dominate, preventing effective solvation by nonpolar media.

The following diagram illustrates the predicted solubility trend based on solvent class.

Caption: Predicted solubility of 2,7-dichloroquinazolin-4-amine across solvent classes.

Gold-Standard Protocol for Experimental Solubility Determination

Theoretical predictions must be validated by empirical data. The Shake-Flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[4][5] It is reliable for poorly soluble compounds and provides the most accurate and reproducible results.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved compound in the solution reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the compound in the supernatant is quantified using a suitable analytical technique.

Required Materials and Equipment

-

Analyte: 2,7-dichloroquinazolin-4-amine (solid, high purity)

-

Solvents: A range of analytical grade organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Dioxane, Toluene).

-

Apparatus:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control (set to 25 °C or 37 °C for biological relevance)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of 2,7-dichloroquinazolin-4-amine to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be ~10 mg of compound.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours.[5][6] A preliminary experiment can be run to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration plateaus.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is critical to filter the supernatant through a 0.22 µm syringe filter.[6]

-

Dilution: Immediately perform a precise dilution of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method. This step is crucial to prevent precipitation of the compound due to temperature changes or solvent evaporation.[6]

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using accurately weighed standards of 2,7-dichloroquinazolin-4-amine to ensure accurate quantification. UV-Vis spectrophotometry can be an alternative if the compound has a strong chromophore and no interfering excipients are present.[7][8]

Workflow Diagram

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

The results of the solubility experiments should be meticulously documented. A structured table is the most effective way to present and compare the quantitative data.

Table 1: Template for Recording Solubility Data of 2,7-Dichloroquinazolin-4-amine

| Solvent Class | Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Polar Aprotic | DMSO | 25 | Clear, colorless solution | ||

| DMF | 25 | Clear, colorless solution | |||

| Dioxane | 25 | Clear, colorless solution | |||

| Acetonitrile | 25 | ||||

| Polar Protic | Ethanol | 25 | |||

| Methanol | 25 | ||||

| Nonpolar | Toluene | 25 | Majority of solid undissolved | ||

| Hexane | 25 | Majority of solid undissolved |

Conclusion

For any drug development professional, relying on prediction alone is insufficient. The successful application of 2,7-dichloroquinazolin-4-amine as a synthetic intermediate or potential API necessitates rigorous experimental validation. The Shake-Flask protocol detailed herein provides a reliable, self-validating system for generating the high-quality solubility data required to make informed decisions, mitigate risks in downstream processes, and ultimately, accelerate the path from discovery to innovation.

References

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

IOP Publishing. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

-

Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Retrieved from [Link]

-

ACS Fall 2025. (n.d.). Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. who.int [who.int]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

The Dichloroquinazoline Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a testament to this principle. Its inherent structural features and synthetic tractability have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide delves into a specific and highly influential class of these compounds: the dichloroquinazolines. From their serendipitous discovery in the annals of chemical history to their contemporary role as pivotal intermediates in the synthesis of life-saving medicines, the story of dichloroquinazolines is one of scientific curiosity, synthetic innovation, and profound therapeutic impact. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the discovery, history, and synthetic methodologies surrounding the dichloroquinazoline core, empowering the next generation of innovators to build upon this remarkable chemical legacy.

A Historical Perspective: From Quinazoline's Dawn to the Dawn of Dichloro-Derivatives

The journey into the world of dichloroquinazolines begins with the foundational discovery of the parent quinazoline ring system. The first synthesis of a quinazoline compound is credited to Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid with cyanogen.[1][2] This initial discovery laid the groundwork for future explorations into this fascinating class of heterocycles. The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang.[3] Subsequently, in 1903, Siegmund Gabriel reported a synthesis of quinazoline from o-nitrobenzylamine.[3]

While the early focus was on the parent quinazoline and its simple derivatives, the introduction of halogen substituents, particularly chlorine, marked a significant turning point in the evolution of quinazoline chemistry. The precise first synthesis of a dichloroquinazoline is not prominently documented as a singular breakthrough, but rather emerged from the broader exploration of halogenated quinazolines in the early to mid-20th century as chemists sought to modulate the electronic properties and reactivity of the quinazoline core. These early explorations were often driven by the desire to create new dyes and pharmacologically active agents. The development of robust chlorination techniques was a critical enabler for the synthesis of a wide array of chloro-substituted quinazolines, including the dichloro-isomers that would later prove so valuable.

The Synthetic Arsenal: Crafting the Dichloroquinazoline Core

The synthetic versatility of dichloroquinazolines is a key reason for their enduring importance. A multitude of synthetic routes have been developed to access various isomers, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 2,4-Dichloroquinazolines: The Workhorse Intermediate

2,4-Dichloroquinazoline is arguably the most widely utilized dichloro-isomer, serving as a crucial building block for numerous pharmaceuticals.

A common and industrially scalable approach to 2,4-dichloroquinazoline begins with anthranilic acid. The process typically involves a two-step sequence: cyclization to form a quinazoline-2,4-dione, followed by chlorination.

A representative synthetic pathway is the reaction of anthranilic acid with potassium cyanate to yield quinazoline-2,4-dione.[4] This intermediate is then subjected to chlorination using a variety of reagents, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[4][5]

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline from 6,7-Dimethoxy-quinazoline-2,4-dione [5]

-

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

-

A mixture of 6,7-dimethoxyquinazoline-2,4-dione (2.0 g) and phosphorus oxychloride (6 mL) is prepared.

-

N,N-dimethylaniline (0.6 mL) is added to the mixture.

-

The reaction mixture is refluxed for 5 hours.

-

After cooling to room temperature, the mixture is carefully poured into ice-cold water with stirring.

-

The resulting precipitate is collected by filtration and washed with distilled water to afford 2,4-dichloro-6,7-dimethoxyquinazoline.

-

The causality behind this experimental choice lies in the reactivity of the starting materials. The quinazoline-2,4-dione, a stable cyclic amide, is readily converted to the highly reactive 2,4-dichloroquinazoline by the powerful chlorinating agent, phosphorus oxychloride. The addition of a base like N,N-dimethylaniline helps to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

An alternative and often high-yielding route to 2,4-dichloroquinazolines involves the reaction of o-aminobenzonitriles with phosgene or its safer equivalents, such as triphosgene. This method offers a more direct entry to the dichloro-scaffold. A patented method describes the reaction of a compound with triphosgene under alkaline conditions to generate the 2,4-dichloroquinazoline derivative.[6]

Conceptual Workflow: Synthesis of 2,4-Dichloroquinazoline via Triphosgene

Caption: Synthesis of 2,4-dichloroquinazoline from o-aminobenzonitrile.

This approach leverages the high reactivity of phosgene derivatives to form a reactive intermediate with the amino group of the starting material, which then undergoes a rapid intramolecular cyclization to furnish the dichloroquinazoline ring system.

Synthesis of Other Dichloroquinazoline Isomers

While 2,4-dichloroquinazoline is the most prominent, other isomers are also of significant interest in medicinal chemistry.

4,7-Dichloroquinazoline and its derivatives are key components of several targeted cancer therapies. A common synthetic strategy for these compounds starts from a suitably substituted anthranilic acid. For instance, 4,7-dichloro-6-nitroquinazoline can be prepared from 2-amino-4-chlorobenzoic acid in a three-step process involving condensation, nitration, and chlorination.[7]

Experimental Protocol: Synthesis of 4,7-Dichloro-6-nitroquinazoline [7]

-

Step 1: Condensation

-

2-Amino-4-chlorobenzoic acid is refluxed with formamide (HCO-NH₂) at 160 °C.

-

-

Step 2: Nitration

-

The product from Step 1 is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

-

Step 3: Chlorination

-

The nitrated product is reacted with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) at 100 °C to yield 4,7-dichloro-6-nitroquinazoline.

-

The synthesis of other dichloroquinazoline isomers, such as 2,6-, 2,8-, and 6,8-dichloroquinazolines, generally follows similar principles, starting from appropriately substituted anilines or anthranilic acids. The specific synthetic route is tailored to achieve the desired substitution pattern. For example, 2,8-dichloroquinazoline is a commercially available compound, indicating that established synthetic methods exist for its preparation.[8]

Table 1: Overview of Synthetic Methods for Dichloroquinazolines

| Dichloroquinazoline Isomer | Starting Material(s) | Key Reagents | Reference(s) |

| 2,4-Dichloroquinazoline | Anthranilic acid, Potassium cyanate | POCl₃, N,N-dimethylaniline | [4][5] |

| 2,4-Dichloroquinazoline | o-Aminobenzonitrile | Triphosgene | [6] |

| 4,7-Dichloro-6-nitroquinazoline | 2-Amino-4-chlorobenzoic acid | Formamide, HNO₃/H₂SO₄, SOCl₂/DMF | [7] |

| 2,8-Dichloroquinazoline | (Not specified) | (Commercially available) | [8] |

The Dichloroquinazoline Core in Action: A Gateway to Potent Therapeutics

The true significance of dichloroquinazolines lies in their role as versatile intermediates for the synthesis of a wide range of biologically active molecules. The two chlorine atoms, positioned at key locations on the quinazoline ring, provide reactive handles for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the fine-tuning of pharmacological properties.

Regioselectivity of Nucleophilic Aromatic Substitution

A critical aspect of the chemistry of 2,4-dichloroquinazoline is the regioselectivity of nucleophilic aromatic substitution (SNA). The chlorine atom at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a cornerstone of the synthetic strategies employed to build complex molecules from this scaffold.

This preferential reactivity can be explained by considering the electronic structure of the 2,4-dichloroquinazoline molecule. The carbon atom at the 4-position is more electron-deficient and thus more electrophilic than the carbon at the 2-position. This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the chlorine atom.

Dichloroquinazolines as Precursors to EGFR Inhibitors

One of the most impactful applications of dichloroquinazolines is in the development of epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation.[9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[10]

Dichloroquinazoline-based compounds, such as gefitinib (Iressa) and erlotinib (Tarceva), are potent EGFR inhibitors.[11][12] These drugs function by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.[13][14]

Signaling Pathway: Mechanism of Action of Dichloroquinazoline-based EGFR Inhibitors

Caption: Mechanism of action of EGFR inhibitors.

The synthesis of these EGFR inhibitors typically involves the sequential displacement of the chlorine atoms on the 2,4-dichloroquinazoline core with appropriate amine nucleophiles. The inherent regioselectivity of the starting material is exploited to control the final structure of the drug molecule.

Future Directions and Perspectives

The story of dichloroquinazolines is far from over. As our understanding of disease biology deepens, new opportunities for the application of this versatile scaffold will undoubtedly emerge. The development of novel synthetic methodologies that allow for even greater control over the substitution patterns of the quinazoline ring will further expand the chemical space accessible to medicinal chemists. Furthermore, the exploration of dichloroquinazoline derivatives as inhibitors of other kinase targets and as agents for a variety of other diseases remains a promising area of research. The legacy of the dichloroquinazoline core serves as a powerful reminder of how fundamental discoveries in organic chemistry can translate into profound advances in human health.

References

-

Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

- CN101475537A - Preparation of 2,4-dichloroquinazoline. (n.d.). Google Patents.

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Frontiers in Chemistry. Retrieved January 24, 2026, from [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Scheme 11 Synthesis of 2,4-dichloroquinazoline. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Quinazoline. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

2,4-Dichloroquinazoline. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2015). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]

-

Gefitinib. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Erlotinib. (2023). StatPearls. Retrieved January 24, 2026, from [Link]

-

(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. (n.d.). Google Patents.

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

-

How does erlotinib work (mechanism of action)? (2022). Drugs.com. Retrieved January 24, 2026, from [Link]

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2008). PubMed Central. Retrieved January 24, 2026, from [Link]

-

What is the mechanism of Erlotinib Hydrochloride? (2023). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

-

Mechanism of action of gefitinib. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. drugs.com [drugs.com]

- 11. Gefitinib - Wikipedia [en.wikipedia.org]

- 12. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

An In-Depth Technical Guide to 2,7-Dichloroquinazolin-4-amine: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,7-dichloroquinazolin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental molecular characteristics, synthesis, chemical properties, and its emerging role as a valuable scaffold in the design of novel therapeutic agents. This document is structured to provide not only factual data but also practical insights into its application, grounded in established chemical principles and supported by authoritative references.

Core Molecular Profile

2,7-Dichloroquinazolin-4-amine is a substituted quinazoline, a class of compounds renowned for its broad spectrum of biological activities. The strategic placement of two chlorine atoms and an amine group on the quinazoline core imparts specific chemical reactivity and allows for diverse downstream derivatization, making it a versatile building block in medicinal chemistry.

Quantitative Data Summary

For clarity and quick reference, the key molecular and physical properties of 2,7-dichloroquinazolin-4-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N₃ | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| CAS Number | 111218-91-8 | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Hazard | Irritant | [1] |

Significance in Drug Discovery and Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active molecules, including approved drugs. The 4-aminoquinazoline moiety, in particular, is a cornerstone for the development of kinase inhibitors, which are crucial in oncology. The dichloro-substitution pattern of the target molecule offers multiple avenues for synthetic elaboration to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Derivatives of 4-aminoquinazolines have been investigated for a range of therapeutic applications, including:

-

Anticancer agents (e.g., as inhibitors of Epidermal Growth Factor Receptor - EGFR)[2]

-

Anti-inflammatory compounds[3]

-

Antihypertensive agents[4]

The presence of the 7-chloro substituent can influence the molecule's interaction with target proteins and can be a site for further chemical modification to enhance potency or selectivity.

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A logical synthetic route would likely proceed via the following key transformations:

-

Cyclization: Reaction of a 2-amino-4-chlorobenzoic acid derivative with a source of one carbon, such as formamide, to construct the quinazolinone ring system.[5]

-

Chlorination: Conversion of the resulting quinazolinone to the corresponding dichloroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃). This step introduces the reactive chlorine atom at the 4-position.

-

Amination: Selective nucleophilic aromatic substitution (SNAr) at the 4-position of the dichloroquinazoline intermediate with an amine source to introduce the 4-amino group. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.[6]

The workflow below illustrates this conceptual synthetic pathway.

Sources

Methodological & Application

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

An Application Guide to the Synthesis of 2,7-Dichloroquinazolin-4-amine Derivatives: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] By making strategic modifications to this scaffold, researchers have developed a plethora of pharmacologically active agents.[1] These agents exhibit a broad spectrum of activities, including antitumor, antiviral, anti-inflammatory, and antiparasitic properties.[1][3]

Within this class, 2,7-dichloroquinazolin-4-amine derivatives serve as crucial intermediates and final compounds in drug discovery programs. The chlorine atoms at the C2 and C7 positions provide reactive handles for further functionalization, allowing for the systematic exploration of the chemical space around the quinazoline core. This guide provides a detailed overview of the synthetic strategy, experimental protocols, and mechanistic rationale for the preparation of these valuable compounds, starting from readily available precursors.

Core Synthetic Strategy: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The principal pathway for synthesizing 2,7-dichloroquinazolin-4-amine derivatives hinges on the regioselective nucleophilic aromatic substitution (SNAr) reaction. The key precursor, 2,4,7-trichloroquinazoline, possesses two reactive sites for nucleophilic attack at positions C2 and C4. However, the reaction is highly regioselective, with amines preferentially attacking the C4 position.

The Rationale Behind C4 Selectivity